molecular formula C11H22N2 B6277782 (2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine CAS No. 2763749-73-9

(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine

Cat. No. B6277782
CAS RN: 2763749-73-9
M. Wt: 182.3
InChI Key:
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Description

2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine, also known as 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl dimethylamine, is an organic compound that is widely used in scientific research for its biochemical and physiological effects. It is a derivative of the bicyclic heptane ring structure and is a highly versatile compound due to its various applications. This compound is commonly used in laboratory experiments and has been studied extensively for its unique properties and effects. In 2.1]heptan-1-yl}ethyl dimethylamine, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions.

Scientific Research Applications

(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine{bicyclo[2.2.1]heptan-1-yl}ethyl dimethylamine has a wide range of applications in scientific research. It has been used in various studies to investigate the effects of different drugs on the body, as well as its potential as an anti-cancer agent. Additionally, it has been studied for its ability to act as an enzyme inhibitor, which could be beneficial in the development of new drugs. Additionally, it has been studied for its potential as a neuroprotective agent, which could be useful for the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine{bicyclo[2.2.1]heptan-1-yl}ethyl dimethylamine is not fully understood. However, it is believed to act as an enzyme inhibitor by blocking the activity of certain enzymes. Additionally, it has been proposed that it may act as an anti-cancer agent by inhibiting the growth of cancer cells. It is also thought to act as a neuroprotective agent by protecting neurons from damage.
Biochemical and Physiological Effects
(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine{bicyclo[2.2.1]heptan-1-yl}ethyl dimethylamine has a wide range of effects on the body. It has been shown to act as an enzyme inhibitor, which can be beneficial for the treatment of certain diseases. Additionally, it has been studied for its potential as an anti-cancer agent and as a neuroprotective agent. Additionally, it has been studied for its effects on the cardiovascular system, as it has been shown to reduce blood pressure and improve blood flow.

Advantages and Limitations for Lab Experiments

(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine{bicyclo[2.2.1]heptan-1-yl}ethyl dimethylamine has several advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be used in a variety of experiments. Additionally, it is easy to synthesize and can be stored for long periods of time. However, it is important to note that this compound can be toxic if used in high concentrations, so it is important to take safety precautions when working with it. Additionally, it is important to note that the effects of this compound can vary depending on the concentration and the type of experiment being conducted.

Future Directions

(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine{bicyclo[2.2.1]heptan-1-yl}ethyl dimethylamine has many potential future directions. One potential future direction is to further investigate its potential as an anti-cancer agent, as well as its ability to act as an enzyme inhibitor. Additionally, further research could be conducted to explore its potential as a neuroprotective agent and its effects on the cardiovascular system. Additionally, future studies could investigate its potential as a drug delivery system, as well as its potential to be used in combination with other drugs to enhance their effects. Finally, further research could be conducted to investigate its potential as a therapeutic agent for various diseases and conditions.

Synthesis Methods

(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine{bicyclo[2.2.1]heptan-1-yl}ethyl dimethylamine can be synthesized through a variety of methods. One common method is a reaction between 2-amino-1-butanol and dimethylformamide (DMF). This reaction occurs at room temperature and the resulting compound is a colorless liquid. Another method of synthesis is the reaction between 2-amino-1-butanol and dimethylamine. This reaction takes place at a higher temperature, typically around 100°C, and the resulting product is a white solid. Additionally, the compound can be synthesized through a reaction between 2-chloro-1-butanol and dimethylamine. This reaction occurs at a higher temperature, usually around 150°C, and the resulting product is a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine involves the reaction of bicyclo[2.2.1]hept-5-ene with 2-aminoethyl dimethylamine in the presence of a catalyst.", "Starting Materials": [ "Bicyclo[2.2.1]hept-5-ene", "2-aminoethyl dimethylamine" ], "Reaction": [ "Add bicyclo[2.2.1]hept-5-ene to a reaction flask", "Add 2-aminoethyl dimethylamine to the reaction flask", "Add a catalyst, such as palladium on carbon, to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for several hours", "Cool the reaction mixture and filter off any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting compound by column chromatography or recrystallization" ] }

CAS RN

2763749-73-9

Product Name

(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine

Molecular Formula

C11H22N2

Molecular Weight

182.3

Purity

93

Origin of Product

United States

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